GSK1379767A
説明
GSK1379767A is a small-molecule dual inhibitor targeting both BPTF (Bromodomain PHD Finger Transcription Factor) and Brd4 (Bromodomain-containing protein 4), two critical epigenetic regulators involved in chromatin remodeling and transcriptional activation . This compound exhibits a BPTF ITC (Isothermal Titration Calorimetry) binding affinity (Kd) of 0.8 μM, as demonstrated in competitive binding assays .
特性
CAS番号 |
1802251-02-0 |
|---|---|
分子式 |
C26H30N6O6 |
分子量 |
522.56 |
IUPAC名 |
3-[[[[1-[2-[(3,4,5-Trimethoxyphenyl)amino]-4-pyrimidinyl]-3-pyrrolidinyl]amino]carbonyl]amino]-benzoic acid methyl ester |
InChI |
InChI=1S/C26H30N6O6/c1-35-20-13-19(14-21(36-2)23(20)37-3)28-25-27-10-8-22(31-25)32-11-9-18(15-32)30-26(34)29-17-7-5-6-16(12-17)24(33)38-4/h5-8,10,12-14,18H,9,11,15H2,1-4H3,(H,27,28,31)(H2,29,30,34) |
InChIキー |
DHHORCKQMGYWTL-UHFFFAOYSA-N |
SMILES |
O=C(OC)C1=CC=CC(NC(NC2CN(C3=NC(NC4=CC(OC)=C(OC)C(OC)=C4)=NC=C3)CC2)=O)=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GSK1379767A; GSK-1379767-A; GSK 1379767 A; GSK-1379767A; GSK 1379767A; |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The following table and analysis compare GSK1379767A with structurally or functionally related compounds, focusing on binding affinities and selectivity:
Table 1: Comparative Binding Affinities of BPTF and Brd4 Inhibitors
| Compound | BPTF ITC Kd (μM) | Brd4 FP Ki (μM) | Selectivity Profile |
|---|---|---|---|
| This compound | 0.8 | N/A | Dual BPTF/Brd4 inhibitor |
| GSK1379725A | 0.8 | N/A | BPTF-selective |
| GSK1379746A | N/A | N/A | Undisclosed |
| SB-242719 | N/A | N/A | Undisclosed |
| GSK561866B | N/A | N/A | Undisclosed |
Key Findings:
Dual Inhibition vs. Single Targets: this compound is distinguished by its dual inhibition of BPTF and Brd4, whereas analogs like GSK1379725A and GSK1379746A lack confirmed Brd4 activity . This dual mechanism may enhance therapeutic efficacy in diseases driven by synergistic epigenetic dysregulation.
Binding Affinity :
- This compound and GSK1379725A share identical BPTF Kd values (0.8 μM), suggesting similar binding efficiency to BPTF’s bromodomain. However, this compound’s additional Brd4 inhibition implies broader epigenetic modulation .
Therapeutic Implications :
- Compounds with undisclosed Brd4 activity (e.g., SB-242719, GSK561866B) may lack the versatility of this compound in combinatorial epigenetic therapies.
- The dual inhibition profile of this compound simplifies the design of heterobifunctional molecules, such as PROTACs (Proteolysis-Targeting Chimeras), by reducing the need for multiple ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
